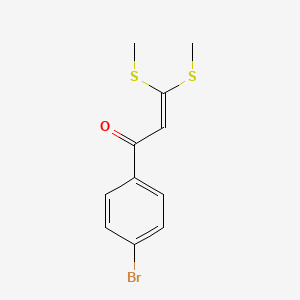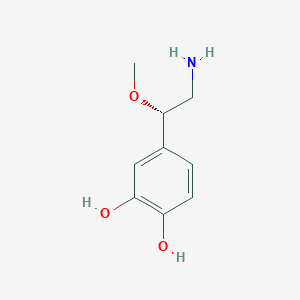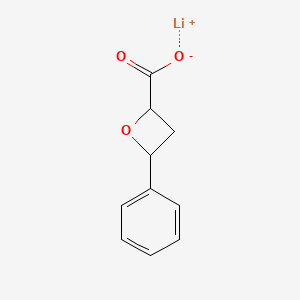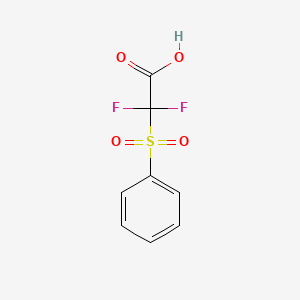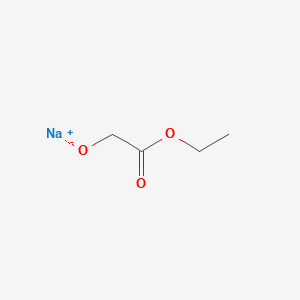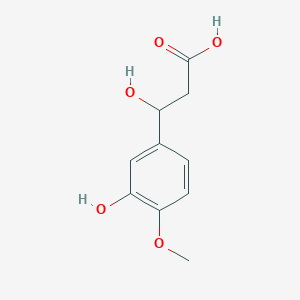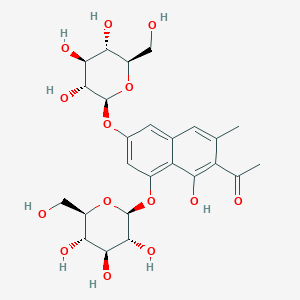
Cassiaglycoside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cassiaglycoside II can be isolated from the seeds of Cassia auriculata through a series of extraction and chromatographic techniques. The seeds are first extracted with methanol, and the extract is then partitioned into n-hexane and water layers . The water layer is subjected to column chromatography using Diaion HP-20, followed by further purification using normal-phase and reversed-phase silica gel chromatography and repeated high-performance liquid chromatography (HPLC) to yield this compound .
Industrial Production Methods
While there is no specific industrial production method detailed for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and optimization of extraction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Cassiaglycoside II undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar components.
Glycosylation: Glycosylation reactions can be performed using glycosyl donors and catalysts to attach sugar moieties to the aglycone.
Major Products Formed
The major products formed from these reactions include the aglycone, various oxidized derivatives, and glycosylated compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of Cassiaglycoside II involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and glucose metabolism . The compound’s glycoside moiety plays a crucial role in its biological activity by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
Cassiaglycoside II is unique among glycosides due to its naphthol structure. Similar compounds include:
Cassiaglycoside I: A benzocoumarin glycoside isolated from the same plant.
Cassiaglycoside III: A chromon glycoside with different biological activities.
Cassiaglycoside IV: A phenylethyl glycoside with distinct chemical properties.
These compounds share a common origin but differ in their chemical structures and biological activities, highlighting the diversity of glycosides found in Cassia auriculata .
Properties
Molecular Formula |
C25H32O14 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-[1-hydroxy-3-methyl-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone |
InChI |
InChI=1S/C25H32O14/c1-8-3-10-4-11(36-24-22(34)20(32)17(29)13(6-26)38-24)5-12(16(10)19(31)15(8)9(2)28)37-25-23(35)21(33)18(30)14(7-27)39-25/h3-5,13-14,17-18,20-27,29-35H,6-7H2,1-2H3/t13-,14-,17-,18-,20+,21+,22-,23-,24-,25-/m1/s1 |
InChI Key |
FGAOJGGJKFNCNJ-DJKNCCAPSA-N |
Isomeric SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


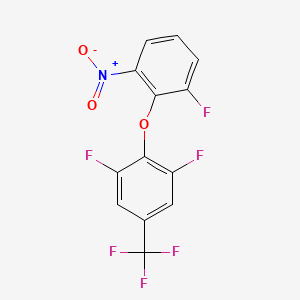
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
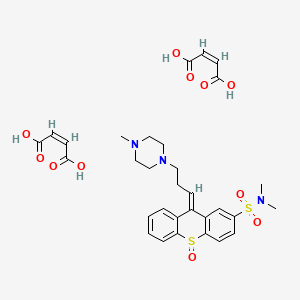
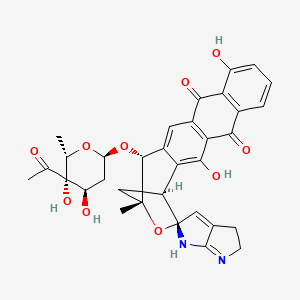
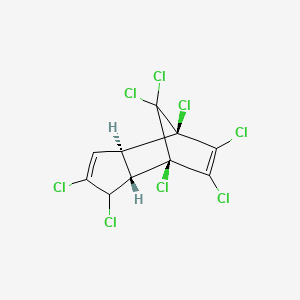
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

